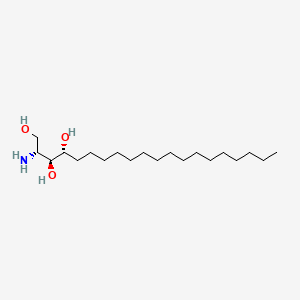
(2R,3S,4R)-2-aminoicosane-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is a chiral amino alcohol with a long hydrocarbon chain. This compound is notable for its unique stereochemistry and potential applications in various scientific fields. Its structure includes three hydroxyl groups and one amino group, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-aminoicosane-1,3,4-triol typically involves the reduction of corresponding keto or aldehyde precursors. One common method is the reduction of (2R,3S,4R)-2-ketoicosane-1,3,4-triol using sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using specific enzymes that can selectively reduce the keto group to an amino group. This method is advantageous due to its high selectivity and environmentally friendly nature. Additionally, large-scale chemical synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R)-2-aminoicosane-1,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Formation of (2R,3S,4R)-2-ketoicosane-1,3,4-triol or (2R,3S,4R)-2-carboxyicosane-1,3,4-triol.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives like (2R,3S,4R)-2-chloroicosane-1,3,4-triol.
Scientific Research Applications
(2R,3S,4R)-2-aminoicosane-1,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a chiral building block for the synthesis of complex molecules.
Biology: Investigated for its role in cell signaling and membrane structure due to its amphiphilic nature.
Medicine: Explored for potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphiphilic properties.
Mechanism of Action
The mechanism of action of (2R,3S,4R)-2-aminoicosane-1,3,4-triol involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, forming hydrogen bonds and ionic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4R)-3,4,5,7,3’,4’-hexahydroxyflavan: A flavonoid with similar hydroxyl group arrangement.
(2R,3S,4R)-3,4,5,7,4’-pentahydroxyflavan: Another flavonoid with a similar structure but different functional groups.
Uniqueness
(2R,3S,4R)-2-aminoicosane-1,3,4-triol is unique due to its long hydrocarbon chain and specific stereochemistry. This combination of features makes it particularly useful in applications requiring amphiphilic molecules with precise chiral properties.
Properties
Molecular Formula |
C20H43NO3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
(2R,3S,4R)-2-aminoicosane-1,3,4-triol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(23)20(24)18(21)17-22/h18-20,22-24H,2-17,21H2,1H3/t18-,19-,20+/m1/s1 |
InChI Key |
UQAUXYMLKGFKBX-AQNXPRMDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC[C@H]([C@H]([C@@H](CO)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(C(CO)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


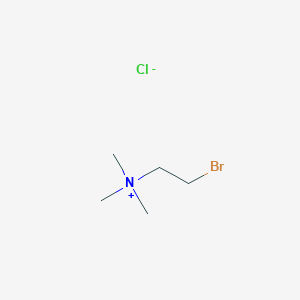
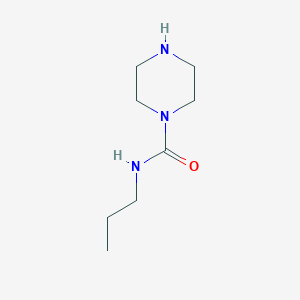
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
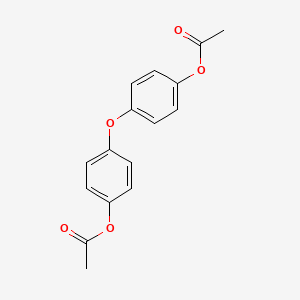
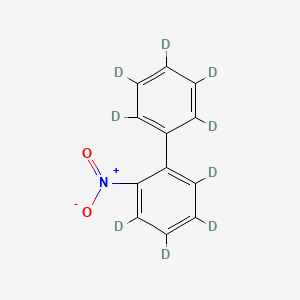
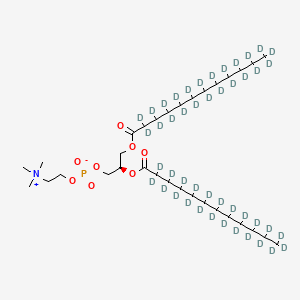
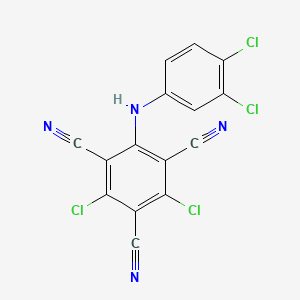

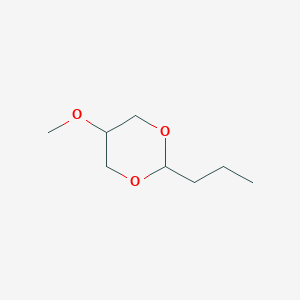


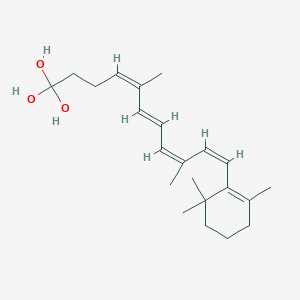
![(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide](/img/structure/B13829432.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-amine](/img/structure/B13829443.png)
